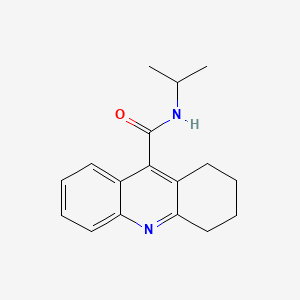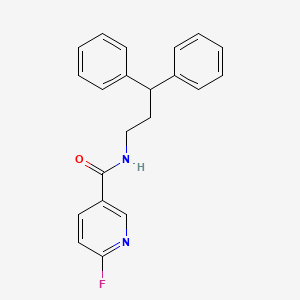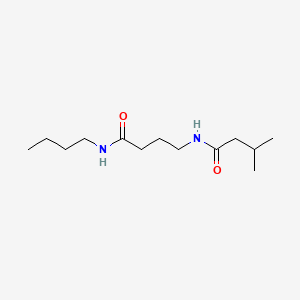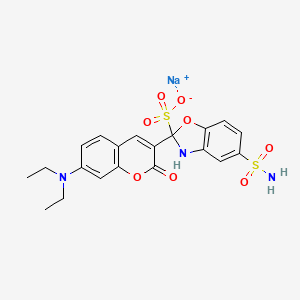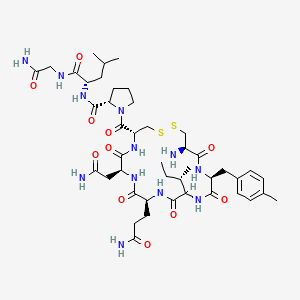
Oxytocin, mephe(2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin, mephe(2)- is a synthetic analog of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, childbirth, and lactation. Oxytocin is synthesized in the hypothalamus and released by the posterior pituitary gland. The analog oxytocin, mephe(2)-, is designed to mimic the effects of natural oxytocin with potential modifications to enhance its stability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, mephe(2)- involves several steps, including the formation of peptide bonds and the introduction of specific functional groups. One common method involves the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of oxytocin, mephe(2)- often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form. The process may also include steps to ensure the correct folding of the peptide and the formation of disulfide bridges, which are crucial for the biological activity of oxytocin analogs .
Analyse Des Réactions Chimiques
Types of Reactions
Oxytocin, mephe(2)- can undergo various chemical reactions, including:
Oxidation: The formation of disulfide bridges between cysteine residues.
Reduction: The breaking of disulfide bridges to yield free thiol groups.
Substitution: The replacement of specific amino acid residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Use of protected amino acids and coupling reagents like DCC and HOBt in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, such as enhanced receptor binding affinity or increased resistance to enzymatic degradation .
Applications De Recherche Scientifique
Oxytocin, mephe(2)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored as a potential therapeutic agent for conditions such as autism, anxiety, and postpartum hemorrhage.
Industry: Utilized in the development of novel drug delivery systems and biotechnological applications .
Mécanisme D'action
Oxytocin, mephe(2)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the uterus, mammary glands, and brain. Upon binding, the receptor activates intracellular signaling pathways that increase calcium levels, leading to muscle contraction and other physiological responses. The compound also modulates the release of neurotransmitters, influencing social and emotional behaviors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vasopressin: Another neuropeptide with similar structure and functions, primarily involved in water retention and blood pressure regulation.
Carbetocin: A synthetic analog of oxytocin used to prevent postpartum hemorrhage.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Uniqueness
Oxytocin, mephe(2)- is unique due to its specific modifications, which may enhance its stability, receptor selectivity, and therapeutic potential compared to natural oxytocin and other analogs. These modifications can lead to improved pharmacokinetic properties and reduced side effects, making it a promising candidate for various clinical applications .
Propriétés
Numéro CAS |
3714-57-6 |
|---|---|
Formule moléculaire |
C44H68N12O11S2 |
Poids moléculaire |
1005.2 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-methylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H68N12O11S2/c1-6-24(5)36-43(66)50-27(13-14-33(46)57)39(62)52-30(18-34(47)58)40(63)54-31(21-69-68-20-26(45)37(60)51-29(41(64)55-36)17-25-11-9-23(4)10-12-25)44(67)56-15-7-8-32(56)42(65)53-28(16-22(2)3)38(61)49-19-35(48)59/h9-12,22,24,26-32,36H,6-8,13-21,45H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,66)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t24-,26-,27-,28-,29-,30-,31-,32-,36?/m0/s1 |
Clé InChI |
PLYQQCAFJFDQET-MUPTULDRSA-N |
SMILES isomérique |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)C)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)C)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





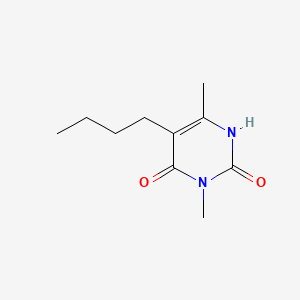
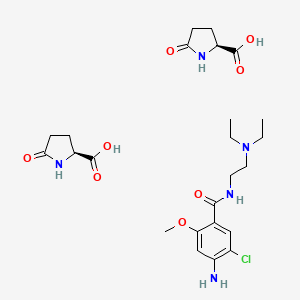

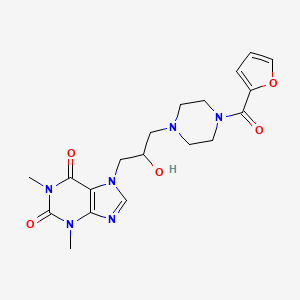

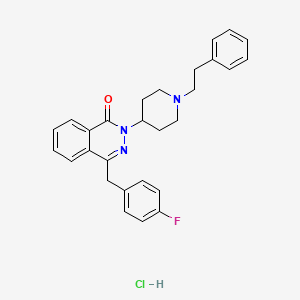
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
